methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate
Description
Methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate is a benzimidazole-derived compound characterized by a carbamoyl-linked benzoate ester and a benzodiazole moiety. Its structure integrates aromatic and heterocyclic components, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator. The compound is synthesized via condensation reactions involving substituted phenylenediamines and carbonyl precursors under acidic or catalytic conditions, as demonstrated in analogous benzimidazole syntheses .
Key physicochemical properties include a molecular weight of 357.36 g/mol (calculated for C₂₁H₁₅N₃O₃) and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) . Its planar aromatic system facilitates π-π stacking interactions, which are critical for binding to biological targets.
Properties
IUPAC Name |
methyl 4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-22(27)16-8-6-15(7-9-16)21(26)23-17-12-10-14(11-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCSTXSSMNJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure. The presence of the imidazole ring in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.
Biological Activity
Methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate is a compound with significant potential in various biological applications, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H17N3O3
- Molecular Weight : 371.396 g/mol
- IUPAC Name : methyl 4-{[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl}benzoate
This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
Imidazole derivatives, including this compound, exhibit a broad range of biological activities:
- Anticancer Activity : Studies indicate that compounds with similar structures can inhibit tubulin polymerization, crucial for cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity in various cancer cell lines, with lethal concentrations (LC50) in the nanomolar range .
- Antimicrobial Properties : The imidazole ring structure contributes to antibacterial and antifungal activities. These compounds interact with microbial enzymes and disrupt cell membrane integrity .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Anticancer Efficacy
A study on a similar benzimidazole derivative showed potent anticancer effects against glioblastoma and neuroblastoma cell lines. The compound exhibited:
- LC50 values significantly lower than existing treatments.
- Enhanced effectiveness when combined with radiation therapy, indicating potential as a radiosensitizer .
| Cell Line | LC50 (nM) | Treatment Comparison |
|---|---|---|
| BE Cells | 18.9 | Compound 1 vs. Compound 3 |
| U87 Cells | 200 | Compound 1 vs. Compound 3 |
Antimicrobial Activity
Research also highlights the antimicrobial properties of related imidazole compounds. They have shown efficacy against various bacterial strains and fungi, suggesting that this compound could share similar properties .
Inhibition Studies
Inhibition studies have demonstrated that these compounds can effectively inhibit corrosion in metal substrates by forming protective layers, showcasing their versatility beyond pharmacological applications .
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives generally indicates high solubility in polar solvents, which enhances absorption and bioavailability. This characteristic is crucial for developing therapeutic agents that require effective systemic delivery .
Comparison with Similar Compounds
Key Observations :
Q & A
Q. What are the established synthetic methodologies for methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate, and what key reagents are involved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzodiazole core via condensation reactions using precursors like 4-aminophenyl derivatives.
- Step 2 : Carbamoyl linkage using phenyl isocyanate or chloroformate reagents under anhydrous conditions.
- Step 3 : Esterification with methyl benzoate derivatives in the presence of coupling agents (e.g., DCC/DMAP). Key reagents include phenyl isocyanate, acetic anhydride, and methyl 4-chlorocarbonylbenzoate. Reaction conditions (e.g., inert atmosphere, 60–80°C) are critical for yield optimization .
Q. Which spectroscopic techniques are routinely employed to confirm the structural integrity and purity of this compound?
- NMR spectroscopy (¹H/¹³C) for functional group verification and stereochemical analysis.
- Mass spectrometry (HRMS) for molecular weight confirmation and impurity profiling.
- FT-IR to validate carbonyl (C=O) and amide (N-H) stretches. Purity is assessed via HPLC (>95% threshold) with UV detection .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation).
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light.
- PPE : Nitrile gloves, lab coats, and respiratory protection (NIOSH P95) during aerosol-generating steps.
- Spill management : Use absorbent materials (e.g., vermiculite) and avoid water jets .
Q. What are the primary biological targets investigated for this compound in pharmacological studies?
- Enzyme inhibition : Tyrosine kinases and cytochrome P450 isoforms (e.g., CYP3A4).
- Receptor binding : G-protein-coupled receptors (GPCRs) and benzodiazepine-like interactions.
- Antimicrobial activity : Gram-positive bacteria and fungal models via membrane disruption assays .
Advanced Research Questions
Q. How can reaction parameters such as temperature and solvent selection be systematically optimized to enhance synthesis efficiency?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature).
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance carbamoyl coupling yields.
- Temperature gradients : Controlled heating (60–80°C) minimizes side reactions like ester hydrolysis.
- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura cross-coupling in benzodiazole formation .
Q. What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding affinity data?
- Force field refinement : Adjust parameters in docking software (e.g., AutoDock Vina) to account for ligand flexibility.
- MD simulations : Run 100-ns trajectories to assess protein-ligand stability post-docking.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile affinity differences .
Q. How do structural modifications at the benzodiazolyl or carbamoyl positions influence its bioactivity profile?
- Benzodiazolyl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility.
- Carbamoyl chain elongation : Methyl-to-ethyl ester conversion improves membrane permeability (logP optimization).
- Biological testing : Compare IC₅₀ values across analogs using enzyme-linked immunosorbent assays (ELISA) .
Q. What analytical approaches are recommended for detecting degradation products under various storage conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage).
- Stability-indicating methods : Develop HPLC gradients to separate degradation peaks .
Q. What experimental designs (e.g., factorial approaches) are suitable for evaluating structure-activity relationships in derivatives?
- Taguchi orthogonal arrays : Optimize 4–5 variables (e.g., substituent position, solvent ratio) with minimal runs.
- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with activity.
- In vivo validation : Zebrafish models for preliminary toxicity screening .
Q. How can environmental fate studies inform proper disposal protocols for research-scale quantities?
- Biodegradation assays : Measure half-life in soil/water matrices using OECD 301F guidelines.
- Photolysis studies : UV-Vis spectroscopy to track breakdown products.
- Waste treatment : Incineration at >850°C with alkaline scrubbers to neutralize sulfur oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
